molecular formula C8H7FO3S B3040057 2-Fluoro-5-(methylsulphonyl)benzaldehyde CAS No. 1523116-19-9

2-Fluoro-5-(methylsulphonyl)benzaldehyde

Cat. No.: B3040057
CAS No.: 1523116-19-9
M. Wt: 202.2 g/mol
InChI Key: WMFJFNHSUPCFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(methylsulphonyl)benzaldehyde is an organic compound with the molecular formula C8H7FO3S. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a methylsulphonyl group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(methylsulphonyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorobenzene derivative.

    Sulfonylation: The fluorobenzene derivative undergoes sulfonylation to introduce the methylsulphonyl group. This step often involves the use of reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine.

    Formylation: The final step involves the formylation of the sulfonylated intermediate to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylsulphonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), other nucleophiles

Major Products

    Oxidation: 2-Fluoro-5-(methylsulphonyl)benzoic acid

    Reduction: 2-Fluoro-5-(methylsulphonyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-5-(methylsulphonyl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.

    Biological Studies: It is employed in studies investigating the biological activity of fluorinated compounds and their interactions with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylsulphonyl)benzaldehyde depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylsulphonyl group can influence the compound’s binding affinity and selectivity for these targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methylsulphonyl)benzaldehyde
  • 2-Fluoro-3-(methylsulphonyl)benzaldehyde
  • 2-Fluoro-6-(methylsulphonyl)benzaldehyde

Uniqueness

2-Fluoro-5-(methylsulphonyl)benzaldehyde is unique due to the specific positioning of the fluorine and methylsulphonyl groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its isomers. The specific arrangement of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-methylsulfonylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFJFNHSUPCFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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